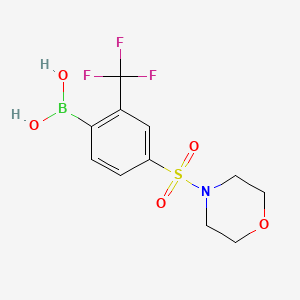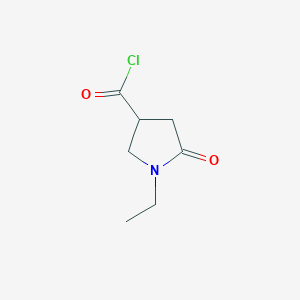![molecular formula C12H9F3N2O3S B1393716 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 874839-24-4](/img/structure/B1393716.png)
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Vue d'ensemble
Description
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, also known as TF-Py-SO2NH2, is a chemical compound that is widely investigated. It belongs to the class of organic compounds known as 4-benzylpiperidines .
Synthesis Analysis
The synthesis of similar compounds often involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular formula of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is C12H9F3N2O3S. The molecular weight is 318.27 g/mol.Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, such as 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Synthesis and Photophysicochemical Properties
- A study by Öncül, Öztürk, and Pişkin (2021) focused on the synthesis of novel benzenesulfonamide derivatives, including zinc(II) phthalocyanine with benzenesulfonamide substituents. These compounds exhibited suitable photophysical and photochemical properties for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
- Ijuomah, Ike, and Obi (2022) synthesized N-pyridin-3-yl-benzenesulfonamide, demonstrating significant antimicrobial activity against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli (Ijuomah, Ike, & Obi, 2022).
Anticancer Activity
- Ghorab and Al-Said (2012) reported on the synthesis of indenopyridine derivatives including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide. These compounds exhibited notable in vitro anticancer activity against breast cancer cell lines (Ghorab & Al-Said, 2012).
Anti-Inflammatory and Ulcerogenic Studies
- Mustafa et al. (2016) synthesized novel benzenesulfonamides with anti-inflammatory activity in rat models. These compounds also showed minimal ulcerogenic effects, indicating potential for therapeutic applications (Mustafa et al., 2016).
Herbicidal Activity
- Xie et al. (2014) designed and synthesized novel 3-(pyridin-2-yl)benzenesulfonamide derivatives, demonstrating efficient control of various weeds, suggesting potential as herbicidal agents (Xie et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)10-2-1-7-17-11(10)20-8-3-5-9(6-4-8)21(16,18)19/h1-7H,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGJYDJAJPBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193979 | |
| Record name | 4-[[3-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide | |
CAS RN |
874839-24-4 | |
| Record name | 4-[[3-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874839-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



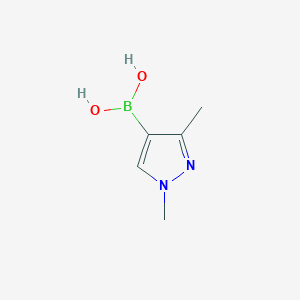
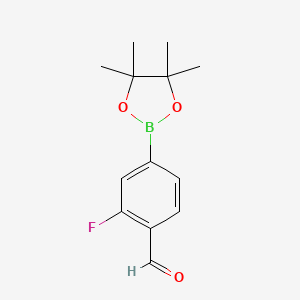

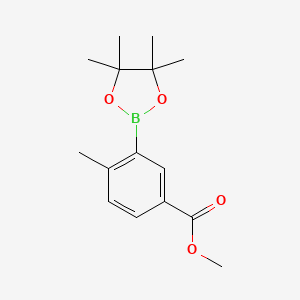

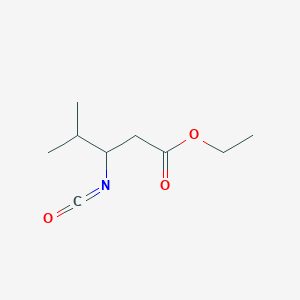

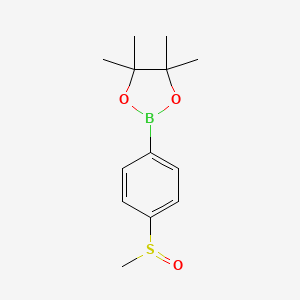

![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)
![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)

